DTBPF-Pd-G3 GT capsule

Description

Evolution of Palladium Precatalysts in Cross-Coupling Methodologies

The development of palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, has transformed chemical synthesis over the last five decades. uvic.ca Early methodologies often relied on the in situ generation of the active catalyst, typically by combining a palladium(II) salt or a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with a phosphine (B1218219) ligand in the reaction mixture. researchgate.netsigmaaldrich-jp.com While effective, this approach suffered from several drawbacks, including the need for excess ligand, inconsistent activation to the catalytically active L-Pd(0) species, and sensitivity to air and moisture. nih.govresearchgate.net

The quest for more reliable and efficient catalysts led to the development of well-defined, preformed palladium complexes, known as precatalysts. researchgate.net These complexes feature a stable palladium center, typically Pd(II), bound to the desired phosphine ligand, ensuring a precise 1:1 ligand-to-palladium ratio. researchgate.netsigmaaldrich.com This innovation provided several advantages:

More efficient and reproducible generation of the active Pd(0) catalyst. sigmaaldrich.com

Lower catalyst loadings and shorter reaction times. sigmaaldrich-jp.comsigmaaldrich.com

Greater stability, allowing for easier handling and storage. sigmaaldrich.comsigmaaldrich.com

This evolution from multi-component, in situ systems to single-component, well-defined precatalysts has been critical in expanding the scope and practicality of cross-coupling chemistry, enabling transformations under milder conditions and with greater functional group tolerance. nih.gov

The Buchwald Precatalyst Paradigm: A Historical and Mechanistic Overview

A major breakthrough in precatalyst design came from the laboratory of Stephen L. Buchwald with the development of a family of highly active and versatile palladium precatalysts. sigmaaldrich.com These systems are based on a palladacycle framework where a Pd(II) center is chelated by a hemilabile ligand, which facilitates the clean and efficient generation of the active L-Pd(0) catalyst. sigmaaldrich.commdpi.com

The general activation mechanism for the first few generations of Buchwald precatalysts involves a base-mediated deprotonation of the chelating amine, followed by reductive elimination. sigmaaldrich-jp.comsigmaaldrich.com This process releases the active, monoligated L-Pd(0) species, which is the key intermediate that enters the catalytic cycle for cross-coupling. sigmaaldrich.comsigmaaldrich.com

The Buchwald precatalysts have been developed through several generations, each introducing structural modifications to improve stability, activity, and substrate scope. sigmaaldrich.comsigmaaldrich.com

First Generation (G1): These precatalysts used a phenethylamine-based scaffold. They allowed for the generation of active Pd(0) with the use of a base, showing high activity even at low temperatures. sigmaaldrich-jp.comsigmaaldrich.com

Second Generation (G2): The G2 precatalysts incorporated an aminobiphenyl scaffold. This structural change enabled the use of weaker bases like phosphates or carbonates to generate the active catalyst at room temperature, expanding their utility in reactions such as Suzuki-Miyaura couplings. sigmaaldrich-jp.comsigmaaldrich.com

Despite their success, the G1 and G2 precatalysts had limitations regarding their synthesis and the scope of phosphine ligands they could accommodate. sigmaaldrich-jp.comsigmaaldrich.com

Positioning of DTBPF-Pd-G3 as a Third-Generation Catalytic System

The DTBPF-Pd-G3 GT capsule is a prime example of a third-generation (G3) Buchwald precatalyst. alfachemic.comalkalisci.com The defining feature of the G3 systems is the replacement of the chloride ligand found in G1 and G2 precatalysts with a more electron-withdrawing and non-coordinating methanesulfonate (B1217627) (mesylate) anion. sigmaaldrich.com

This modification brought about several key improvements:

Expanded Ligand Scope: The G3 framework can accommodate a wider range of sterically bulky and electron-rich phosphine ligands, such as 1,1'-Bis(di-tert-butylphosphino)ferrocene (DTBPF) and others like the BrettPhos family, which are incompatible with the G2 architecture. nih.govsigmaaldrich.com

Enhanced Stability: G3 precatalysts exhibit significantly longer life in solution compared to their predecessors, which is a crucial advantage for practical applications. sigmaaldrich.com

High Versatility: These catalysts maintain high activity across a broad array of cross-coupling reactions, effectively generating the active catalytic species for forming C-C, C-N, C-O, C-S, and other bonds. alkalisci.comthomassci.com

The activation of G3 precatalysts proceeds via deprotonation to form a Pd-amido complex, which then undergoes reductive elimination to yield the active LPd(0) species, a methanesulfonate salt, and a carbazole (B46965) byproduct. sigmaaldrich.com The "GT capsule" format further enhances its utility by offering a convenient, pre-dosed form that is stable to air, moisture, and thermal stress, and is highly soluble in common organic solvents. alfachemic.com

| Generation | Key Structural Feature | Activating Base | Advantages | Limitations |

|---|---|---|---|---|

| G1 | Phenethylamine scaffold, Chloride ligand | Strong bases (amides, alkoxides) | Easy generation of Pd(0), active at low temp. sigmaaldrich.com | Limited ligand scope, requires strong base. sigmaaldrich-jp.com |

| G2 | Aminobiphenyl scaffold, Chloride ligand | Weak bases (phosphates, carbonates) at RT sigmaaldrich.com | Milder activation conditions. sigmaaldrich.com | Incompatible with very bulky ligands. nih.gov |

| G3 | Aminobiphenyl scaffold, Methanesulfonate ligand | Weak bases sigmaaldrich.com | Broader ligand scope, enhanced solution stability. nih.govsigmaaldrich.com | Generates carbazole byproduct. nih.gov |

| G4 | N-methylated aminobiphenyl scaffold | Weak bases sigmaaldrich-jp.com | Generates less intrusive N-methylcarbazole byproduct. sigmaaldrich.com | - |

Academic Research Landscape and Significance of this compound in Organic Synthesis

The DTBPF-Pd-G3 catalyst system is widely employed in both academic and industrial research for its robustness and broad applicability. alkalisci.com It is a versatile tool for numerous palladium-catalyzed cross-coupling reactions. thomassci.com

Key Applications in Research:

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organic halides.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds, crucial for synthesizing anilines and related compounds. nih.gov

Other Cross-Couplings: The catalyst is also effective for Heck, Hiyama, Negishi, Sonogashira, and Stille reactions, demonstrating its wide-ranging utility. sigmaaldrich.com

The significance of DTBPF-Pd-G3 lies in its ability to facilitate challenging transformations with high efficiency and under user-friendly conditions. The use of a well-defined precatalyst allows for lower catalyst loadings and shorter reaction times, which is both cost-effective and environmentally preferable. alfachemic.com The DTBPF ligand itself, a sterically demanding and electron-rich ferrocenyl phosphine, imparts high activity to the palladium center, enabling the coupling of unreactive substrates. The stability and convenient capsule format of the DTBPF-Pd-G3 GT product streamline the process of setting up high-throughput experiments and ensure a high degree of reproducibility, which is invaluable in the discovery and development of new chemical entities. alfachemic.comuvic.ca

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₉H₅₇FeNO₃P₂PdS | sigmaaldrich.combiocompare.com |

| Molecular Weight | 844.15 g/mol | sigmaaldrich.combiocompare.com |

| Form | Capsule | sigmaaldrich.com |

| Feature | Generation 3 Precatalyst | sigmaaldrich.com |

| Core Metal | Palladium | sigmaaldrich.com |

| Key Functional Group | Phosphine | sigmaaldrich.com |

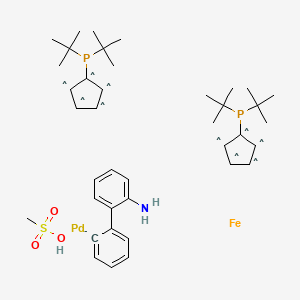

Structure

2D Structure

Properties

Molecular Formula |

C39H58FeNO3P2PdS- |

|---|---|

Molecular Weight |

845.2 g/mol |

InChI |

InChI=1S/2C13H22P.C12H10N.CH4O3S.Fe.Pd/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;;/h2*7-10H,1-6H3;1-6,8-9H,13H2;1H3,(H,2,3,4);;/q;;-1;;; |

InChI Key |

WLRXGSRROJVGMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Fe].[Pd] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design of Dtbpf Pd G3 Gt Capsule

Strategies for Precatalyst Synthesis: From Core Ligand to Active Precursor Form

The synthesis of the DTBPF-Pd-G3 precatalyst is a multi-step process that begins with the preparation of the key components and culminates in the assembly of the final complex. The general strategy for creating third-generation (G3) Buchwald precatalysts, including the DTBPF variant, involves a systematic construction of a stable palladium(II) palladacycle that can be readily activated to the catalytic palladium(0) species under reaction conditions. rsc.orgsigmaaldrich.comresearchgate.net

The synthesis can be broadly divided into three principal stages:

Synthesis of 2-Ammoniumbiphenyl Mesylate: The process typically starts with the protonation of 2-aminobiphenyl (B1664054) with methanesulfonic acid. This reaction forms 2-ammoniumbiphenyl mesylate, a crucial precursor for the subsequent palladation step.

Formation of the Palladacycle Dimer: The 2-ammoniumbiphenyl mesylate is then reacted with a palladium(II) source, such as palladium(II) acetate, in a suitable polar solvent. This step leads to the formation of a dimeric palladium complex, often referred to as the G3 dimer, where the palladium is coordinated to the 2-aminobiphenyl moiety. enamine.net

Ligand Substitution: The final step involves the reaction of the palladacycle dimer with the specific phosphine (B1218219) ligand, in this case, 1,1'-bis(di-tert-butylphosphino)ferrocene (DTBPF). This ligand substitution breaks the dimer and results in the formation of the monomeric DTBPF-Pd-G3 precatalyst. researchgate.net

This synthetic approach is designed to produce a precatalyst that is not only highly active but also exceptionally stable, a key feature of the G3 series. sigmaaldrich.comsigmaaldrich.com

The Role of the DTBPF Ligand in Precatalyst Assembly and Architecture

The 1,1'-bis(di-tert-butylphosphino)ferrocene (DTBPF) ligand plays a pivotal role in both the assembly and the final architecture of the precatalyst, which in turn dictates its catalytic efficacy. The DTBPF ligand is a member of the ferrocene-based phosphine ligand family, which is known for its unique steric and electronic properties. researchgate.netmdpi.com

The key architectural contributions of the DTBPF ligand include:

Steric Bulk: The di-tert-butylphosphino groups on the ferrocene (B1249389) backbone are exceptionally bulky. This steric hindrance is crucial for promoting the reductive elimination step in the catalytic cycle, which is often the rate-limiting step in cross-coupling reactions. sigmaaldrich-jp.com This feature allows for the efficient formation of the desired product and regeneration of the active catalyst.

Electron-Richness: The phosphine groups are electron-donating, which increases the electron density on the palladium center. This electronic property facilitates the oxidative addition of the palladium(0) to the aryl halide, the first step in the catalytic cycle. researchgate.net

Bite Angle: The geometry of the DTBPF ligand, specifically the P-Pd-P bite angle, is a critical parameter. The large bite angle of the DTBPF ligand in the palladium complex, reported to be around 104.2° in (DtBPF)PdCl2, is among the largest for ferrocenyl bisphosphine ligands and is believed to contribute to its high catalytic activity. researchgate.net

During the synthesis, the DTBPF ligand displaces the bridging mesylate groups in the palladacycle dimer to form a stable, monomeric precatalyst. The resulting architecture is a square-planar palladium(II) complex where the palladium is coordinated to the two phosphorus atoms of the DTBPF ligand, a carbon atom of the 2-aminobiphenyl group, and the nitrogen atom of the amino group. strem.com

Optimization of Precatalyst Generation and Formulation for Enhanced Stability and Handling

A significant advantage of the third-generation Buchwald precatalysts is their enhanced stability and ease of handling compared to earlier generations. sigmaaldrich.comsigmaaldrich.com This optimization is achieved through the specific design of the precatalyst and its formulation.

Precatalyst Design for Stability: The G3 precatalysts are designed as air- and moisture-stable solids. sigmaaldrich.comresearchgate.net This stability is a direct result of the palladacycle structure, where the palladium is in a stable +2 oxidation state and is protected by the bulky DTBPF ligand and the bidentate 2-aminobiphenyl scaffold. The use of a non-coordinating and electron-withdrawing methanesulfonate (B1217627) (mesylate) counterion, as opposed to the chloride used in earlier generations, contributes to improved solution stability and allows for the preparation of precatalysts with a wider range of phosphine ligands. rsc.orgsigmaaldrich.comresearchgate.net

The "GT Capsule" Formulation: The "GT capsule" designation suggests a specialized formulation for dosing and handling. While the precise composition and manufacturing process of the "GT capsule" are likely proprietary, the concept of encapsulating catalysts is a known strategy to improve their utility. mdpi.commdpi.comacs.orgnih.gov Encapsulation can involve incorporating the catalyst into a matrix or shell material. For instance, palladium catalysts have been encapsulated in materials like cellulose (B213188) or polymers to create microreactors. mdpi.comnih.gov

The likely benefits of a capsule formulation for the DTBPF-Pd-G3 precatalyst include:

Convenient Dosing: Capsules provide a pre-weighed, standardized amount of the catalyst, eliminating the need for weighing out small quantities of a potent and often expensive material.

Enhanced Stability: The capsule can provide an additional barrier against atmospheric moisture and oxygen, further prolonging the shelf-life of the precatalyst.

Reduced Handling Exposure: Encapsulation minimizes user exposure to the fine powder of the catalyst, which is a safety advantage.

Comparative Analysis of Synthesis Routes for DTBPF-Pd-G3 GT Capsule and Analogues

The synthesis of DTBPF-Pd-G3 is part of a broader evolution in the design of palladium precatalysts. A comparative analysis of the synthesis of G3 precatalysts with other generations and analogues highlights the advancements in this field.

| Precatalyst Generation | Key Synthetic Feature | Activation Requirement | Ligand Scope | Stability |

| G1 Precatalysts | Phenethylamine-based backbone | Requires strong base (e.g., alkoxides) | More limited | Less stable |

| G2 Precatalysts | Biphenyl-based backbone with chloride ligand | Can be activated with weaker bases (e.g., phosphates, carbonates) at room temperature | Broader than G1 | More stable than G1 |

| G3 Precatalysts (e.g., DTBPF-Pd-G3) | Biphenyl-based backbone with mesylate ligand | Mild activation conditions | Accommodates very bulky ligands (e.g., DTBPF, BrettPhos) | High air, moisture, and solution stability sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| G4 Precatalysts | N-methylated aminobiphenyl backbone | Similar to G3 | Similar to G3 | High stability, avoids carbazole (B46965) byproduct formation sigmaaldrich.comsigmaaldrich.com |

The synthesis of G3 precatalysts represents a significant improvement over earlier methods that often involved the in-situ generation of the active catalyst from a palladium source like Pd(OAc)2 or Pd2(dba)3 and a separate ligand. acs.org These older methods could lead to poorly defined active species and required an excess of the phosphine ligand. The well-defined nature of the G3 precatalysts ensures a 1:1 ligand-to-palladium ratio and allows for the quantitative generation of the active LPd(0) species under mild conditions. sigmaaldrich.comsigmaaldrich.com

Compared to other palladium complexes with ferrocene-based ligands, such as (DtBPF)PdCl2, the G3 precatalyst offers the advantage of being designed for more efficient and cleaner activation to the catalytically active Pd(0) species. researchgate.net The synthesis of analogues with different phosphine ligands follows the same general three-step route, demonstrating the modularity and versatility of the G3 platform. rsc.org

Fundamental Mechanistic Insights into Dtbpf Pd G3 Catalysis

Pathways of Active Catalytic Species Formation from DTBPF-Pd-G3 Precatalyst

The efficacy of the DTBPF-Pd-G3 precatalyst lies in its ability to cleanly and efficiently generate the active LPd(0) species, which is crucial for the catalytic cycle to commence. sigmaaldrich-jp.comyonedalabs.com The "G3" designation refers to the third generation of Buchwald precatalysts, which feature a unique activation mechanism. sigmaaldrich-jp.comsigmaaldrich.com

The activation process of the DTBPF-Pd-G3 precatalyst involves the following key steps:

Deprotonation: The process is initiated by a base, which deprotonates the amine on the biphenyl (B1667301) scaffold of the precatalyst. sigmaaldrich.com The G3 precatalysts, with their methanesulfonate (B1217627) anion, can be activated by weaker bases like carbonates or phosphates at room temperature. sigmaaldrich-jp.comsigmaaldrich.com

Reductive Elimination: Following deprotonation, the resulting Pd-amido complex undergoes reductive elimination. sigmaaldrich.com This step releases the active LPd(0) species (in this case, DTBPF-Pd(0)), a methanesulfonate salt, and carbazole (B46965). sigmaaldrich.com

This activation pathway is designed to be highly efficient, allowing for low catalyst loadings and short reaction times. alfachemic.comsigmaaldrich-jp.com The generation of the active catalyst is often rapid, which is particularly advantageous in reactions involving unstable reagents. sigmaaldrich.com

| Generation | Backbone | Leaving Group | Activation Conditions | Key Advantages |

| G1 | Phenethylamine | Chloride | Deprotonation with a base | Active at low temperatures (down to -40 °C) sigmaaldrich.com |

| G2 | Aminobiphenyl | Chloride | Weak bases (phosphates, carbonates) at room temperature sigmaaldrich-jp.comsigmaaldrich.com | Broader applicability in cross-coupling reactions sigmaaldrich-jp.com |

| G3 | Aminobiphenyl | Methanesulfonate | Weak bases at room temperature sigmaaldrich-jp.comsigmaaldrich.com | Highly versatile, accommodates bulky ligands, long solution life sigmaaldrich-jp.comsigmaaldrich.com |

Detailed Analysis of Ligand Coordination and Palladium Redox Cycle Dynamics

The DTBPF (1,1′-bis(di-tert-butylphosphino)ferrocene) ligand plays a pivotal role in the catalytic cycle. Its bulky di-tert-butylphosphino groups and the ferrocene (B1249389) backbone create a specific steric and electronic environment around the palladium center. reddit.com This influences the coordination of reactants and the dynamics of the palladium redox cycle (Pd(0)/Pd(II)).

The general catalytic cycle for a cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves the following stages: yonedalabs.com

Oxidative Addition: The active LPd(0) catalyst reacts with an organic halide (R-X), inserting itself into the carbon-halide bond to form a Pd(II) intermediate. yonedalabs.comevitachem.com The electron-rich nature of the DTBPF ligand can facilitate this step, especially with less reactive electrophiles like aryl chlorides. reddit.com

Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. yonedalabs.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired new carbon-carbon bond and regenerating the active LPd(0) catalyst. yonedalabs.com The steric bulk of the DTBPF ligand is thought to promote this final step. reddit.com

Throughout this cycle, the coordination of the DTBPF ligand to the palladium atom is dynamic, though it is generally believed that the palladium is coordinated to one or two phosphorus atoms of the ligand. yonedalabs.com The bulky nature of ligands like DTBPF favors the formation of low-coordination palladium species, which are highly reactive in the catalytic cycle. acs.org

Understanding Oxidative Addition and Reductive Elimination Steps in DTBPF-Pd-G3 Systems

Oxidative Addition: This is often the rate-determining step in the catalytic cycle. The success of this step is influenced by the nature of the organic halide, with reactivity generally following the trend I > Br > Cl > F. nih.gov The electron-rich and bulky DTBPF ligand in the DTBPF-Pd-G3 system is particularly effective at promoting the oxidative addition of challenging substrates, such as electron-rich aryl chlorides. reddit.comnih.gov The ligand's electron-donating properties increase the nucleophilicity of the palladium center, facilitating its insertion into the carbon-halide bond.

Reductive Elimination: This final step forms the product and regenerates the active catalyst. The steric bulk of the DTBPF ligand is crucial here. The large cone angle of the ligand forces the two organic groups on the palladium into close proximity, promoting their elimination and the formation of the new bond. reddit.com This is particularly important for preventing side reactions like beta-hydride elimination. reddit.com The cis-Pd(II) intermediate is believed to undergo facile reductive elimination to furnish the desired product. nih.gov

Influence of Solvent and Additives on Catalytic Cycle Efficiency and Turnover

The choice of solvent and the presence of additives can significantly impact the efficiency and turnover number of DTBPF-Pd-G3 catalyzed reactions.

Solvent Effects: DTBPF-Pd-G3 is known for its high solubility in a wide range of common organic solvents. alfachemic.comsigmaaldrich-jp.com The solvent can influence the solubility of reactants and reagents, the rate of the reaction, and even the reaction pathway. For instance, in Suzuki-Miyaura couplings, aprotic polar solvents like DMF or ethers such as 1,4-dioxane (B91453) are commonly used. ncl.ac.uk The rate of stirring can also be a critical factor, especially in biphasic reaction mixtures, as it maximizes the interfacial area where the reaction occurs. reddit.com

Additive Effects (Bases): The base is a critical component in most cross-coupling reactions. Its primary role is to facilitate the activation of the precatalyst and to participate in the transmetalation step. yonedalabs.comreddit.com Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). reddit.com The strength and nature of the base can influence the reaction rate and selectivity. For example, stronger bases may be required for less reactive substrates, but they can also lead to side reactions.

| Reaction Type | Typical Solvents | Typical Bases |

| Suzuki-Miyaura | Toluene, Dioxane, THF, DMF reddit.comncl.ac.uk | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF reddit.com |

| Buchwald-Hartwig Amination | Toluene, Dioxane | NaOtBu, K₃PO₄ |

Stereochemical Control and Regioselectivity in DTBPF-Pd-G3 Catalyzed Transformations

The DTBPF ligand, due to its well-defined and bulky structure, can exert significant control over the stereochemistry and regioselectivity of the catalyzed reaction.

Stereochemical Control: In reactions involving chiral centers, the ligand can influence the stereochemical outcome. For instance, in the Suzuki-Miyaura cross-coupling of enantioenriched α-amino-benzylic boronic esters, the choice of ligand can affect the degree of enantiospecificity. whiterose.ac.uk While DTBPF-Pd-G3 is not primarily a chiral ligand system for asymmetric catalysis, its steric properties can play a role in preserving existing stereochemistry.

Regioselectivity: In substrates with multiple reactive sites, the DTBPF-Pd-G3 catalyst can direct the reaction to a specific position. This is often governed by a combination of steric and electronic factors. For example, in the cross-coupling of polyhalogenated arenes, the bulky DTBPF ligand can favor reaction at the less sterically hindered position. nih.gov The electron-rich nature of the ligand can also influence selectivity by favoring oxidative addition at more electron-deficient C-X bonds. nih.gov Research has shown that Buchwald Pd-G3 precatalysts containing bulky, electron-rich ligands can improve the regioselectivity in the coupling of certain heterocyclic compounds. nih.gov

Versatile Applications of Dtbpf Pd G3 Gt Capsule in Diverse Cross Coupling Reactions

Advancements in Buchwald-Hartwig Cross-Coupling Reactions Utilizing DTBPF-Pd-G3 GT Capsule

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. The this compound, as a G3 Buchwald precatalyst, is specifically engineered to excel in these transformations. scientificlabs.iesigmaaldrich.comdv-expert.org The catalyst facilitates the coupling of a broad range of amines and alcohols with aryl and heteroaryl halides and triflates. The bulky, electron-donating DTBPF ligand is critical in promoting the key steps of the catalytic cycle: the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the desired C-N or C-O bond. nih.gov The stable and easily dosable nature of the GT capsule allows for reproducible results with high yields, even with challenging or sterically hindered substrates. alfachemic.com

Table 1: Representative Buchwald-Hartwig Amination Reactions

| Aryl Halide | Amine | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | >95% |

| 2-Bromopyridine | Aniline | K₃PO₄ | Dioxane | ~92% |

| 4-Bromoanisole | n-Hexylamine | LiHMDS | THF | >98% |

Enhancing Suzuki-Miyaura Coupling Efficiency and Substrate Scope with this compound

The Suzuki-Miyaura reaction, which forges carbon-carbon (C-C) bonds between organoboron compounds and halides or triflates, is profoundly enhanced by the this compound. scientificlabs.iesigmaaldrich.com The catalyst demonstrates high activity and broad substrate scope, effectively coupling a variety of aryl, vinyl, and alkyl boronic acids and esters. Research has shown that catalyst systems incorporating the DTBPF ligand are highly effective, delivering excellent yields ranging from 81% to 99%. researchgate.net The choice of base, such as potassium phosphate (B84403) (K₃PO₄), and solvent systems like aqueous ethanol (B145695) or dimethylformamide (DMF) are important parameters. researchgate.net The catalyst's efficiency allows for the successful coupling of both electron-rich and electron-poor substrates. researchgate.netmdpi.com

Table 2: Suzuki-Miyaura Coupling Examples with DTBPF-based Catalysis

| Aryl Halide | Boronic Acid/Ester | Base | Solvent | Yield |

|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic Acid | K₃PO₄ | aq. EtOH | 99% researchgate.net |

| 4-Bromobenzonitrile | Phenylboronic Acid | K₂CO₃ | Methanol | High mdpi.com |

| 1-Bromo-4-fluorobenzene | Vinylboronic acid pinacol (B44631) ester | K₃PO₄ | aq. DMF | 95% researchgate.net |

| 3-Iodo-1H-indazole derivative | Phenylboronic Acid | K₂CO₃ | Toluene/Water/Ethanol | High mdpi.com |

Innovations in Heck Reaction Methodologies Catalyzed by this compound

The Heck reaction creates a C-C bond by coupling an unsaturated halide with an alkene. The this compound is well-suited to catalyze this transformation. scientificlabs.iesigmaaldrich.comevitachem.com The robust nature of the precatalyst ensures the generation of the active Pd(0) species necessary to initiate the catalytic cycle. The DTBPF ligand's steric bulk and electronic properties are advantageous for facilitating both the oxidative addition of the halide and the subsequent migratory insertion of the alkene, leading to high regioselectivity and yields. The use of the GT capsule simplifies reaction setup and enhances reproducibility for a wide range of alkene and halide partners.

Table 3: General Scheme for Heck Reactions

| Halide Component (R-X) | Alkene Component | Catalyst System | Product |

|---|---|---|---|

| Aryl Iodide | Styrene | This compound, Base (e.g., Et₃N) | Substituted Stilbene |

| Vinyl Bromide | Methyl Acrylate | This compound, Base (e.g., K₂CO₃) | Substituted Cinnamate Ester |

Specialized Applications of this compound in Hiyama, Negishi, and Stille Couplings

The versatility of the this compound extends to a variety of other named cross-coupling reactions, demonstrating its broad utility in C-C bond formation. scientificlabs.iesigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Hiyama Coupling: This reaction couples organosilanes with organic halides. The DTBPF-Pd-G3 catalyst effectively facilitates the activation of the C-Si bond, typically with a fluoride (B91410) source, to enable transmetalation to the palladium center.

Negishi Coupling: Involving the reaction of organozinc compounds with organic halides, this coupling benefits from the high reactivity of the DTBPF-Pd-G3 catalyst, which can accommodate the functional group tolerance characteristic of organozinc reagents.

Stille Coupling: This reaction utilizes organostannanes as coupling partners. The this compound is an effective catalyst for this process, promoting the transmetalation of the organotin group to the palladium complex, even with substrates that may be sensitive to other reaction conditions.

Table 4: Overview of Hiyama, Negishi, and Stille Couplings

| Coupling Reaction | Organometallic Reagent | Organic Halide (R'-X) | Key Step |

|---|---|---|---|

| Hiyama | Organosilane (R-SiR'₃) | Aryl/Vinyl Halide | Fluoride-mediated C-Si bond activation |

| Negishi | Organozinc (R-ZnX) | Aryl/Vinyl/Alkyl Halide | Transmetalation from zinc to palladium |

| Stille | Organostannane (R-SnR'₃) | Aryl/Vinyl Halide | Transmetalation from tin to palladium |

New Directions in Sonogashira Coupling Facilitated by this compound

The Sonogashira coupling, the reaction of a terminal alkyne with an aryl or vinyl halide, is a fundamental method for synthesizing substituted alkynes. The this compound is an excellent catalyst for this process. scientificlabs.ieevitachem.com Research involving the DTBPF ligand has demonstrated its capacity to facilitate the migration from a copper co-catalyst to palladium, thereby promoting the cross-coupling with high efficiency. rsc.org This system achieves moderate to excellent yields (58–99%) for both activated and non-activated aryl halides, showcasing the catalyst's robustness and wide applicability. rsc.org

Table 5: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Aryl Halide | Alkyne | Catalyst System | Solvent | Yield |

|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | DTBPF/Pd(OAc)₂, CuI, Base | DMF | 99% rsc.org |

| 4-Bromobenzonitrile | Phenylacetylene | DTBPF/Pd(OAc)₂, CuI, Base | DMF | 98% rsc.org |

| 4-Chloroacetophenone | 1-Heptyne | DTBPF/Pd(OAc)₂, CuI, Base | DMF | 85% rsc.org |

Formation of Carbon-Heteroatom Bonds (C-N, C-O, C-S, C-F, C-CF₃) using DTBPF-Pd-G3 Catalysis

Beyond the more common C-N and C-O bond formations seen in Buchwald-Hartwig reactions, the this compound is instrumental in forging a wider range of carbon-heteroatom bonds. scientificlabs.iealfachemic.comalkalisci.com It is widely employed in reactions to form C-S (thiolation), C-F (fluorination), and C-CF₃ (trifluoromethylation) bonds. alfachemic.comthomassci.comkrackeler.com These transformations are critical for the synthesis of pharmaceuticals and advanced materials. The catalyst's ability to generate a highly reactive, yet stable, catalytic species is crucial for overcoming the challenges associated with forming these bonds, particularly the strong C-F bond. The electron-rich DTBPF ligand facilitates the final reductive elimination step, which is often the rate-limiting step in these catalytic cycles. nih.gov

Table 6: Scope of Carbon-Heteroatom Bond Formation

| Bond Formed | Heteroatom Source | Coupling Partner | Reaction Type |

|---|---|---|---|

| C-N | Amines, Amides | Aryl/Vinyl Halides | Buchwald-Hartwig Amination |

| C-O | Alcohols, Phenols | Aryl/Vinyl Halides | Buchwald-Hartwig Etherification |

| C-S | Thiols | Aryl/Vinyl Halides | Thiolation |

| C-F | Fluoride Source (e.g., CsF) | Aryl Halides/Triflates | Nucleophilic Fluorination |

| C-CF₃ | Trifluoromethylating Agent | Aryl Halides/Triflates | Trifluoromethylation |

Ligand Design Principles and Their Impact on Dtbpf Pd G3 Catalytic Performance

Electronic and Steric Properties of the DTBPF Ligand and its Influence on Catalytic Activity

The catalytic efficacy of the DTBPF-Pd-G3 system is profoundly influenced by the distinct electronic and steric properties of the DTBPF ligand. These two factors work in concert to facilitate key elementary steps within the catalytic cycle, particularly oxidative addition and reductive elimination.

Electronic Properties: The DTBPF ligand features two phosphine (B1218219) donors connected by a ferrocene (B1249389) backbone. The phosphorus atoms act as strong σ-donors to the palladium center. This electron donation increases the electron density on the palladium, which in turn facilitates the oxidative addition of substrates (like aryl halides) to the Pd(0) center, the first and often rate-determining step in many cross-coupling cycles. The ferrocene backbone itself provides unique electronic flexibility and can participate in redox processes, further modulating the catalytic activity. researchgate.net

Steric Properties: The most defining feature of the DTBPF ligand is its significant steric bulk, derived from the tert-butyl groups on each phosphorus atom. This steric hindrance is crucial for promoting the final, product-forming step of the catalytic cycle: reductive elimination. The bulky ligand creates a sterically crowded coordination sphere around the palladium center, which favors the reductive elimination of the coupled product to relieve this steric strain.

Research comparing DTBPF with less bulky ferrocene-based phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF), has quantitatively demonstrated the impact of steric bulk. In studies on C-O bond-forming reductive elimination, the rate of reaction for the DTBPF-ligated palladium complex was approximately 100 times faster than that of the analogous DPPF complex. berkeley.edu This dramatic rate enhancement is attributed directly to the increased steric pressure exerted by the di-tert-butylphosphino groups. berkeley.edu

| Ligand Feature | Property | Influence on Catalytic Cycle | Supporting Evidence |

|---|---|---|---|

| Di-tert-butylphosphino Groups | High Steric Bulk | Accelerates reductive elimination, promoting faster catalyst turnover. | Reductive elimination from (DTBPF)Pd complexes is ~100x faster than from (DPPF)Pd complexes. berkeley.edu |

| Phosphine Donors | Strong σ-Donation | Increases electron density on Pd, facilitating oxidative addition. | Electron-rich phosphines are known to promote the oxidative addition of aryl halides. nih.gov |

| Ferrocene Backbone | Redox-Active Scaffold | Provides conformational flexibility and electronic modulation of the metal center. researchgate.net | Ferrocene-based ligands are widely used in catalysis for their unique structural and electronic properties. researchgate.net |

Optimization of Ligand-to-Palladium Ratios for Maximizing Catalytic Efficiency

The ratio of the phosphine ligand to the palladium metal center is a critical parameter that can significantly affect the outcome of a cross-coupling reaction. nih.govacs.org An optimal ligand-to-palladium (L:Pd) ratio is essential for generating the active catalytic species, maintaining its stability, and preventing the formation of inactive or less active palladium species.

For many palladium-catalyzed cross-coupling reactions, a monoligated palladium(0) species, L1Pd(0), is considered the most active catalyst. acs.org The use of a precatalyst like DTBPF-Pd-G3 is specifically designed to address the challenge of achieving this optimal ratio. Upon activation, the G3 precatalyst cleanly generates the active Pd(0) species with a precise 1:1 ligand-to-palladium stoichiometry. This accurate control eliminates the inconsistencies that can arise from generating the catalyst in situ by mixing separate ligand and palladium sources, where weighing errors or incomplete ligation can lead to suboptimal L:Pd ratios. chemrxiv.org

Deviations from the ideal 1:1 ratio can have detrimental effects:

Excess Ligand (L:Pd > 1): While a slight excess of ligand can sometimes stabilize the catalyst, a significant excess can lead to the formation of bis-ligated (L2Pd) or even tris-ligated (L3Pd) palladium complexes. These species are often less reactive or completely inactive in the catalytic cycle, as the additional ligands can hinder substrate coordination and subsequent oxidative addition.

Insufficient Ligand (L:Pd < 1): A deficiency of the ligand can leave the palladium center coordinatively unsaturated and prone to decomposition into palladium black (agglomerated nanoparticles), which is catalytically inactive. nih.gov This leads to poor conversion and premature catalyst death.

| L:Pd Ratio | Predominant Species | Impact on Catalytic Efficiency | Rationale |

|---|---|---|---|

| < 1:1 | "Ligandless" Pd / Pd Black | Very Low / Inactive | Catalyst is unstable and prone to agglomeration and decomposition. nih.gov |

| 1:1 | L1Pd(0) (Active Species) | Optimal / Maximum | Promotes formation of the highly active monoligated catalytic species. acs.org |

| > 1:1 | L2Pd(0) / L3Pd(0) | Reduced / Inactive | Excess ligand can block coordination sites, inhibiting oxidative addition. |

Ligand Effects on Precatalyst Stability and Longevity in Reaction Environments

A key advantage of modern precatalysts is their enhanced stability, which simplifies handling and improves reaction performance. The DTBPF-Pd-G3 GT capsule is noted for being stable against air, moisture, and thermal stress, both as a solid and for extended periods in solution. alfachemic.com This stability is largely conferred by the properties of the DTBPF ligand and the precatalyst's structural design.

Investigation of Ligand Migration and its Implications for Tandem Catalytic Processes

Ligand migration, or the transfer of a ligand from one metal center to another, is a phenomenon that can have significant implications in catalysis, particularly in complex tandem or one-pot reactions where multiple catalysts may be present. While the strong bidentate chelation of the DTBPF ligand generally disfavors intermolecular migration, intramolecular processes and ligand fragmentation can occur under certain conditions.

Studies involving the thermolysis of related (D-t-BPF)Pd complexes have shown that fragmentation can occur, generating monophosphine species. berkeley.edu This suggests that under harsh thermal conditions, one of the P-C bonds within the ligand or the chelate ring could potentially cleave, or one phosphine arm could dissociate from the metal center. If such a monophosphine fragment were to be generated, it would be a monodentate ligand that could potentially migrate to a different metal center in the reaction mixture.

The implications for tandem catalytic processes are significant:

Catalyst Crosstalk: If a tandem reaction employs two different palladium catalysts with distinct ligands (e.g., Catalyst A with Ligand A and Catalyst B with Ligand B), the migration of a dissociated DTBPF fragment could lead to the formation of mixed-ligand species (e.g., Catalyst B with a DTBPF fragment). This "crosstalk" could alter the activity or selectivity of the second catalyst in unpredictable ways.

Catalyst Inhibition or Poisoning: A dissociated DTBPF fragment could act as an inhibitor or poison for a second, incompatible catalytic system operating in the same pot.

Formation of New Catalytic Species: In some cases, ligand exchange could lead to the in situ formation of a new, highly active hybrid catalyst. However, this process is generally uncontrolled and undesirable for predictable synthesis.

Therefore, while the robust design of the DTBPF ligand minimizes the likelihood of such events, the potential for ligand dissociation and subsequent migration must be considered when designing complex, one-pot tandem reactions that utilize DTBPF-Pd-G3 alongside other transition metal catalysts.

Analytical and Quality Control Methodologies for Dtbpf Pd G3 Gt Capsule

Advanced Spectroscopic Characterization Techniques for Precatalyst Validation

Validation of the DTBPF-Pd-G3 precatalyst's structure is the cornerstone of quality control. Advanced spectroscopic techniques are employed to confirm the molecular structure and integrity of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful non-destructive technique for confirming the structure of the precatalyst.

³¹P NMR is particularly crucial for phosphine-ligated palladium complexes. It is used to track the integrity of the DTBPF ligand and to detect potential oxidation of the phosphine (B1218219) groups. The chemical shift and coupling constants provide a unique fingerprint of the coordinated ligand.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the precatalyst's three-dimensional structure. This technique is essential for confirming the geometry of the palladium center and the coordination of the DTBPF ligand, such as in related G3 palladacycles. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule, providing supplementary structural confirmation.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the DTBPF-Pd-G3 complex, further validating its composition. sigmaaldrich.comnih.govsigmaaldrich.com

| Technique | Purpose in Precatalyst Validation | Key Information Obtained |

| ³¹P NMR | Confirms ligand coordination and integrity. | Chemical shifts indicating Pd-P bond; absence of signals for oxidized phosphine. |

| ¹H & ¹³C NMR | Verifies the structure of the organic framework. | Correct integration and chemical shifts for all protons and carbons in the ligand and counter-ion. |

| X-ray Crystallography | Provides definitive 3D structural elucidation. | Bond lengths, bond angles, and coordination geometry of the palladium center. |

| Mass Spectrometry | Confirms molecular weight and formula. | Mass-to-charge ratio matching the expected value for C₃₉H₅₇FeNO₃P₂PdS. sigmaaldrich.comsigmaaldrich.com |

Chromatographic and Other Separative Methods for Purity Assessment and Impurity Profiling

Ensuring the purity of the DTBPF-Pd-G3 GT capsule is essential for achieving predictable and reproducible results in catalysis. Chromatographic methods are central to identifying and quantifying potential impurities.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for assessing the purity of the precatalyst. oup.com It can separate the main DTBPF-Pd-G3 compound from uncomplexed starting materials, byproducts, or degradation products. This technique has been developed for the sensitive determination of palladium in catalyst samples. oup.com

Gas Chromatography (GC): While less common for analyzing the non-volatile precatalyst directly, GC is invaluable for detecting volatile impurities, such as residual solvents (e.g., pentane) that may be present from the synthesis and purification process. sigmaaldrich.com

Flash Column Chromatography: This technique is a fundamental part of the purification process during synthesis. However, studies have shown that column chromatography alone can be insufficient for removing all trace palladium impurities from reaction products, highlighting the need for more sensitive analytical verification. nih.govacs.org The use of subsequent scavenging agents is often required to reduce residual palladium to acceptable levels. nih.govacs.org

A critical aspect of quality control is the profiling of known potential impurities. For a related DTBPF-Pd-G3 product, several potential impurities have been identified. sigmaaldrich.com

| Potential Impurity | Chemical Name | Typical Method of Detection |

| Uncomplexed Ligand | 1,1'-Bis(di-tert-butylphosphino)ferrocene (DTBPF) | HPLC, ³¹P NMR |

| Inactive Pd Species | Di-μ-mesylbis[2′-(amino-N)[1,1′-biphenyl]-2-yl-C]dipalladium(II) | HPLC, NMR |

| Residual Solvents | Pentane | GC-Headspace |

Quantification of Active Palladium and Ligand Content in this compound

Accurate quantification of the active metal and the associated ligand is crucial for ensuring correct stoichiometry in catalytic reactions. This allows for precise control over catalyst loading, which impacts reaction efficiency and cost.

Inductively Coupled Plasma (ICP) Techniques: ICP-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) are the industry-standard methods for the precise quantification of palladium content. These techniques offer extremely high sensitivity and accuracy, capable of measuring metal content down to parts-per-billion (ppb) levels. acs.org This is critical not only for verifying the catalyst's composition but also for quantifying residual palladium in final products. nih.gov

Quantitative NMR (qNMR): qNMR can be used to determine the concentration of the DTBPF ligand relative to a known internal standard, providing an accurate measure of the ligand content.

The specifications for the this compound typically include a narrow range for the palladium content to ensure lot-to-lot consistency.

| Parameter | Method | Typical Specification |

| Palladium (Pd) Content | ICP-MS / ICP-OES | 12.4 - 12.8 % w/w |

| Ligand (DTBPF) Purity | HPLC / qNMR | ≥ 98% |

Impact of Specific Impurities on Catalytic Activity and Reaction Reproducibility

Excess or Uncomplexed Ligand (DTBPF): While a slight excess of ligand can sometimes be beneficial, a significant amount of free DTBPF can alter the ligand-to-palladium ratio, potentially leading to the formation of less active or inactive palladium species and hindering the catalytic cycle.

Inactive or Alternative Palladium Species: The presence of other palladium complexes, such as the dimeric species mentioned in section 6.2, or impurities from palladium precursors like palladium acetate, can lower the concentration of the active G3 precatalyst. researchgate.net This effectively reduces the catalyst's potency and can lead to incomplete reactions or the need for higher catalyst loadings.

Byproducts of Catalyst Activation: The activation of G3 precatalysts involves the release of a byproduct. For similar aminobiphenyl-based palladacycles, this byproduct is carbazole (B46965). sigmaaldrich.comacs.org Studies have shown that the presence of carbazole can inhibit certain cross-coupling reactions, slowing the catalytic rate. acs.org Understanding this effect is crucial for troubleshooting and optimizing reaction conditions.

Trace Metal or Non-metal Contaminants: Contaminants from starting materials or other synthetic steps, such as phosphorus or sulfur compounds, can act as poisons to the palladium catalyst, leading to deactivation. ceric-eric.euthe-innovation.org Conversely, in some cases, trace palladium and phosphorus impurities have been found to be the true catalytic species in reactions thought to be catalyzed by other means. semanticscholar.org

| Impurity Type | Example | Potential Impact on Catalysis |

| Uncomplexed Ligand | Free DTBPF | Alters L:Pd ratio, may form less active species, reduces reproducibility. |

| Inactive Pd Complexes | Pd₃(OAc)₅(NO₂) in precursors researchgate.net | Lowers effective catalyst concentration, leads to lower conversion. researchgate.net |

| Activation Byproducts | Carbazole (from related G3 precatalysts) acs.org | Can inhibit catalytic activity and slow reaction rates. acs.org |

| Poisons | Sulfur or phosphorus compounds ceric-eric.eu | Irreversible deactivation of the palladium center. ceric-eric.eu |

Theoretical and Computational Chemistry Approaches to Dtbpf Pd G3 Catalysis

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex, multi-step mechanisms of palladium-catalyzed cross-coupling reactions. By calculating the potential energy surface of a reaction, researchers can map out the entire catalytic cycle, identify key intermediates, and determine the energetic profiles of transition states.

DFT calculations have been applied to palladium complexes featuring the 1,1'-bis(di-tert-butylphosphino)ferrocene (DtBPF) ligand and similar bulky phosphines to understand various transformations. For instance, in the carbonylative trifluoromethylation reaction catalyzed by a (DtBPF)Pd complex, DFT studies identified CO insertion and reductive elimination as the two critical steps in the catalytic cycle. acs.orgwhiterose.ac.uk Similarly, detailed DFT investigations into the Ph–CF3 coupling from a (DtBPF)Pd(Ph)(CF3) complex were used to evaluate the viability of different mechanistic pathways, including concerted reductive elimination from three- and four-coordinate palladium centers. researchgate.net

These computational studies allow for the visualization and energetic ranking of transition state structures. For example, in the Pd-catalyzed C-N coupling of ammonia (B1221849) with aryl bromides using the related ferrocene-based Josiphos ligand, DFT calculations were employed to compare reaction pathways where the chelate phosphine (B1218219) ligand remains fully coordinated versus pathways involving the release of one of the phosphine arms. Current time information in New York, NY, US.nih.gov Such analyses are crucial for understanding the dynamic behavior of the ligand during the reaction. In a study on enantioselective arylation, DFT calculations helped to explain the origin of chirality by identifying kinetic and thermodynamic preferences in the oxidative addition step and analyzing the interconversion between different isomers of palladium sulfenate intermediates. acs.orgresearchgate.net The calculated activation free energies for key steps in these types of catalytic cycles provide quantitative data on the rate-determining steps of the reaction.

| Reaction Step | Catalyst System Type | Calculated ΔG‡ (kcal/mol) | Finding |

|---|---|---|---|

| C(sp3)–H Bond Activation (CMD) | Pd(II) with Pyridone Ligand | 18.5 | Concerted metalation-deprotonation is the pathway for C-H activation. nih.gov |

| C-O Bond Formation (SN2) | Pd(II) with Pyridone Ligand | 30.3 | This stepwise SN2 pathway is highly favored over direct reductive elimination (ΔG‡ > 46 kcal/mol). nih.gov |

| C-H Activation (Substrate Approach) | [Pd(OAc)2(Ph)(PCy3)]+ | 10.9 | The approach of the substrate to this specific palladium complex is highly favorable compared to other potential active species (ΔG‡ > 20 kcal/mol). mdpi.com |

| β-Hydride Elimination | Pd(II)-enolate on Pd/Au/CeO2 | 10.6 | Once the C-enolate species is formed, β-hydride elimination proceeds readily with a low energy barrier. acs.org |

Computational Modeling of Ligand-Palladium Interactions and Their Energetics

The unique reactivity of the DTBPF-Pd-G3 catalyst is intrinsically linked to the specific structural and electronic properties of the DtBPF ligand and its interaction with the palladium center. Computational modeling provides a detailed picture of these interactions.

The DtBPF ligand is characterized by its bulky di-tert-butylphosphino groups and the ferrocene (B1249389) backbone, which imparts a large phosphorus-palladium-phosphorus (P-Pd-P) bite angle. X-ray crystallography of (DtBPF)PdCl2 revealed a bite angle of 104.2°, one of the largest for a ferrocenyl bisphosphine ligand. mdpi.com Computational studies on related (DtBPF)Pd(Ph)(CF3) complexes found a similarly wide bite angle of 103.15°. researchgate.net This steric bulk imposes significant geometric constraints on the palladium center. Structural data from studies on (DtBPF)Pd(Ph)(CF3) show elongated P–Pd bond distances (approximately 2.48 Å and 2.56 Å) and a highly acute C–Pd–C bond angle of 79.36°. researchgate.net

| Parameter | Complex | Value | Significance |

|---|---|---|---|

| P-Pd-P Bite Angle | (DtBPF)PdCl2 | 104.2° | Large bite angle contributes to high catalytic activity. mdpi.com |

| P-Pd-P Bite Angle | (DtBPF)Pd(Ph)(CF3) | 103.15° | Wide bite angle imposes geometric strain. researchgate.net |

| C-Pd-C Bond Angle | (DtBPF)Pd(Ph)(CF3) | 79.36° | Highly acute angle indicating significant distortion. researchgate.net |

| P-Pd Bond Lengths | (DtBPF)Pd(Ph)(CF3) | ~2.48 Å, ~2.56 Å | Elongated bonds suggest a strained, destabilized ground state. researchgate.net |

| Dihedral Angle (P-Pd-P vs C-Pd-C) | (DtBPF)Pd(Ph)(CF3) | 27.46° | Quantifies the severe distortion from square planar geometry. researchgate.net |

Prediction of Reactivity, Selectivity, and Catalyst Deactivation Pathways

A major strength of computational chemistry is its predictive power. By modeling reaction pathways and potential side reactions, these methods can forecast a catalyst's reactivity, its selectivity for a desired product, and pathways through which it might deactivate.

Selectivity: DFT calculations can predict the selectivity of a reaction by comparing the activation energy barriers for competing pathways leading to different products. A computational study on the carbonylative trifluoromethylation using a (DtBPF)Pd complex investigated the competition between the formation of trifluoroacetophenone (via CO insertion) and trifluorotoluene (via direct C-C coupling). whiterose.ac.uk The calculations revealed only a small energy difference between the transition states for the two pathways, leading to the prediction that the catalyst would exhibit relatively poor selectivity for this specific transformation. acs.orgwhiterose.ac.uk

Catalyst Deactivation: Computational methods are also used to investigate potential catalyst deactivation pathways. In the study of Ph–CF3 coupling from (DtBPF)Pd(Ph)(CF3), DFT was used to analyze the possibility of α-fluoride elimination, a known decomposition pathway for related complexes. researchgate.net The calculations predicted that this deactivation pathway was not competitive with the desired productive reductive elimination. This computational prediction was subsequently confirmed by experimental evidence, demonstrating that the complex does not decompose via this route upon heating. researchgate.net By identifying and understanding such pathways, more robust and stable catalysts can be designed.

Molecular Dynamics Simulations and Ab Initio Calculations for Precatalyst Activation

While DFT is excellent for studying static structures and transition states, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the catalyst system over time. MD simulations can model the motion of the precatalyst, solvent molecules, and base, providing insights into the conformational changes that occur during activation. This approach is particularly useful for understanding how solvent molecules organize around the complex and facilitate the activation process.

Ab initio (from first principles) calculations provide a highly accurate description of the electronic structure of molecules. mdpi.com These methods are computationally intensive but are invaluable for precisely calculating properties like bond dissociation energies and the electronic effects of ligands on the metal center. nih.gov In the context of precatalyst activation, ab initio calculations can be used to accurately model the electronic changes that occur as the Pd(II) precatalyst is reduced to the active Pd(0) catalyst, ensuring a fundamental understanding of the electronic factors that govern this crucial transformation. acs.orgnih.gov

Emerging Research Areas and Future Perspectives for Dtbpf Pd G3 Gt Capsule

Integration of DTBPF-Pd-G3 GT Capsule in Flow Chemistry and Continuous Processing

The integration of homogeneous catalysts like the this compound into continuous flow chemistry systems presents a significant area of research. Flow chemistry offers advantages in terms of safety, scalability, and process control. However, the use of traditional inorganic bases in coupling reactions can lead to the formation of insoluble salts, which can clog the narrow channels of flow reactors. acs.org

A key area of development is the use of soluble organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which form ionic liquid byproducts that remain in solution. chemrxiv.org Research has demonstrated the successful use of related G3 precatalysts, such as XantPhos Pd G3, in flow reactors for Buchwald-Hartwig aminations at elevated temperatures and reasonable residence times. acs.orgchemrxiv.org The high stability and solubility of the DTBPF-Pd-G3 complex make it an ideal candidate for similar applications, potentially expanding the scope of continuous cross-coupling processes in industrial and pharmaceutical manufacturing. sigmaaldrich.com The challenge of catalyst leaching in flow systems remains an active area of investigation, prompting research into advanced reactor designs and recycling loops. researchgate.net

Development of Sustainable and Green Chemistry Protocols Using DTBPF-Pd-G3

The principles of green chemistry—reducing waste, using safer solvents, and improving energy efficiency—are central to modern chemical synthesis. The this compound inherently supports these goals. Its high catalytic activity allows for significantly lower catalyst loadings (often in parts-per-million levels), which reduces metal waste and cost. sigmaaldrich.comnih.gov

A major focus is the replacement of traditional organic solvents with more environmentally benign alternatives. The development of protocols in aqueous media, often using surfactants to create micelles that act as nanoreactors, is a key strategy. researchgate.netmdpi.com For instance, Suzuki-Miyaura couplings using the DTBPF ligand have been successfully performed in aqueous surfactant media. mdpi.com The efficiency of G3 precatalysts at milder conditions, including lower temperatures and shorter reaction times, also contributes to a reduced energy footprint, aligning with the core tenets of sustainable chemistry. sigmaaldrich.comresearchgate.net

Strategies for Catalyst Recycling and Reusability in DTBPF-Pd-G3 Systems

While homogeneous catalysts like DTBPF-Pd-G3 offer superior activity and selectivity, their separation from the product and subsequent reuse can be challenging. Developing effective recycling strategies is crucial for both economic and environmental reasons. A primary research direction is the immobilization of the palladium catalyst onto solid supports.

Several support materials are being explored, including silica (B1680970) gel, polymers, and magnetic nanoparticles (MNPs). mdpi.comresearchgate.netmdpi.com Immobilization on iron oxide (Fe₃O₄) MNPs is particularly attractive because the catalyst can be easily recovered from the reaction mixture using an external magnet and reused for multiple cycles with minimal loss in activity. mdpi.com Other research has focused on developing chemical processes to recover the palladium from the reaction product, allowing it to be reused in subsequent reactions. google.comgoogle.com These approaches aim to combine the high reactivity of homogeneous catalysis with the practical advantages of heterogeneous systems.

Table 2: Overview of Catalyst Recycling Strategies This table summarizes emerging methods for recovering and reusing palladium catalysts, enhancing the sustainability of processes involving DTBPF-Pd-G3.

| Strategy | Support/Method | Key Advantage | Potential Challenges | References |

| Immobilization | Magnetic Nanoparticles (Fe₃O₄) | Simple magnetic separation; high reusability. | Potential for metal leaching; synthesis of support. | mdpi.com |

| Immobilization | Silica Gel | Readily available support; can be used in ball-milling synthesis. | Can have lower activity than homogeneous form. | mdpi.comresearchgate.net |

| Chemical Recovery | Post-reaction precipitation/extraction | Recovers palladium from the product stream. | Requires additional process steps. | google.comgoogle.com |

Exploration of Novel Reaction Types and Expanded Substrate Classes for DTBPF-Pd-G3 Catalysis

Research continues to expand the synthetic utility of the DTBPF-Pd-G3 catalyst beyond its established applications. A key area is its use with increasingly complex and challenging substrates. G3 precatalysts have demonstrated high efficacy in coupling sterically hindered aryl chlorides and electronically deactivated substrates that are often recalcitrant with other catalyst systems. sigmaaldrich.com They are also highly effective for reactions involving unstable coupling partners, such as boronic acids prone to protodeboronation. sigmaaldrich.com

Beyond expanding the substrate scope of known reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, researchers are exploring entirely new transformations. sigmaaldrich.com One such area is the remote C–H bond functionalization. For example, a catalytic system using the DTBPF ligand has been employed for the γ-arylation of silyl-dienol ethers, demonstrating a novel approach to install aryl groups on unsaturated carbonyl compounds at a less reactive site. sorbonne-universite.fr This ability to forge new bonds with high selectivity and functional group tolerance continues to drive the discovery of novel synthetic methodologies.

Conclusion

Summary of Key Academic Research Findings and Contributions

Research surrounding the DTBPF-Pd-G3 catalyst has consistently highlighted its versatility and effectiveness in a wide array of cross-coupling reactions. As a member of the G3 Buchwald precatalysts, its development was a direct response to the limitations of first and second-generation systems. sigmaaldrich.com The key innovation in G3 precatalysts is the replacement of a chloride ligand with a more electron-withdrawing and non-coordinating methanesulfonate (B1217627) anion. sigmaaldrich.com This modification facilitates the formation of the active L-Pd(0) species, which is crucial for the catalytic cycle to proceed efficiently. nih.gov

Academic studies have demonstrated the broad utility of DTBPF-Pd-G3 in forming a variety of chemical bonds, including C-C, C-N, C-O, C-F, C-CF3, and C-S bonds. thomassci.comsigmaaldrich.comscientificlabs.ie This wide scope makes it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The catalyst is particularly noted for its high stability—being air, moisture, and thermally stable—which allows for easier handling and storage compared to more sensitive catalyst systems. alfachemic.com This stability also translates to a long life in solution, a significant practical advantage in many synthetic applications. sigmaaldrich.com

A significant contribution of this catalyst, and G3 precatalysts in general, is the ability to employ lower catalyst loadings and achieve shorter reaction times. alfachemic.com This efficiency is not only cost-effective but also contributes to more sustainable chemical processes by reducing metal waste. acs.org Research has shown that the DTBPF-Pd-G3 system can effectively catalyze challenging transformations, including those involving sterically hindered substrates and those prone to side reactions like protodeboronation in Suzuki-Miyaura couplings. sigmaaldrich.com The convenient, dosable capsule form further enhances its utility in research and development by ensuring accurate control over the ligand-to-palladium ratio. alfachemic.com

Outstanding Challenges and Future Research Opportunities in DTBPF-Pd-G3 Catalysis

Despite its successes, the use of DTBPF-Pd-G3 and other G3 precatalysts is not without its challenges. One of the primary issues that can arise during the activation of G3 precatalysts is the formation of carbazole (B46965) as a byproduct. sigmaaldrich.comsigmaaldrich.com In certain reactions, carbazole can act as an inhibitor, consuming starting materials or complicating the purification of the desired product. sigmaaldrich.comsigmaaldrich.com This has spurred research into fourth-generation (G4) precatalysts, which are designed to circumvent this issue by modifying the aminobiphenyl backbone. sigmaaldrich.com

Another challenge lies in the synthesis and purity of the precatalyst itself. The synthesis can sometimes result in impurities, such as unreacted starting materials or solvent residues, which can affect the catalyst's performance and the reproducibility of experimental results. enamine.net For instance, the presence of residual primary aminobiphenyls can be a concern in pharmaceutical applications due to potential health risks. sigmaaldrich.com Rigorous quality control is therefore essential to ensure consistent catalytic activity. enamine.netmdpi.com

Future research opportunities in this area are abundant. There is a continuous drive to develop even more active and robust catalysts that can function at even lower loadings (ppm levels) and under milder, more environmentally benign conditions, such as in aqueous media. acs.org Mechanistic studies remain crucial to gain a deeper understanding of the catalyst activation process and the factors that influence catalyst stability and reactivity. acs.org This knowledge can guide the rational design of next-generation catalysts with improved properties. The application of computational tools, such as Density Functional Theory (DFT) and artificial intelligence, is an emerging trend that can help predict catalyst performance and accelerate the discovery of new and improved catalytic systems. nih.gov Furthermore, expanding the application of DTBPF-Pd-G3 and related catalysts to new types of chemical transformations and exploring their use in continuous flow chemistry are promising avenues for future investigation. nih.gov

Outlook for Advanced Applications and Further Development

The outlook for the advanced application and further development of DTBPF-Pd-G3 and its derivatives is bright. In the pharmaceutical and agrochemical industries, where the efficient synthesis of complex molecules is paramount, these catalysts will likely continue to play a crucial role. The ability to perform a wide range of cross-coupling reactions with high efficiency and functional group tolerance makes them invaluable for drug discovery and development programs. acs.org

Further development is expected to focus on creating more sustainable and economical catalytic processes. This includes the design of catalysts that can operate in greener solvents, the development of methods for catalyst recycling, and the use of non-critical metals as alternatives to palladium, although palladium's versatility currently remains unmatched for many transformations. eie.gr The principles learned from the development of G3 precatalysts are being applied to the design of catalysts for other important chemical transformations beyond cross-coupling.

The integration of these catalysts into automated synthesis platforms is another area of active development. enamine.net The stability and reliability of precatalysts like DTBPF-Pd-G3 make them well-suited for high-throughput screening and parallel synthesis, which can significantly accelerate the discovery of new chemical entities. As our understanding of structure-activity relationships in catalysis deepens, we can anticipate the emergence of even more sophisticated and tailored catalysts that will continue to push the boundaries of synthetic chemistry.

Q & A

Q. What strategies ensure ethical data sharing while protecting intellectual property in collaborative DTBPF-Pd-G3 GT research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.